molecular formula C20H20O7 B1680974 Sinensetin CAS No. 2306-27-6

Sinensetin

Cat. No. B1680974
CAS RN: 2306-27-6
M. Wt: 372.4 g/mol
InChI Key: LKMNXYDUQXAUCZ-UHFFFAOYSA-N
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Description

Sinensetin is a plant-derived polymethoxylated flavonoid found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits with minimal toxicity .


Synthesis Analysis

In a study, the possible metabolites of Sinensetin were synthesized, and all five mono-demethylated metabolites were successfully identified via ultraperformance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) analysis in rats fed with 100 mg/ (kg·bw) Sin .


Molecular Structure Analysis

Sinensetin is a pentamethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 3’ and 4’ respectively .


Chemical Reactions Analysis

While there is limited information available on the chemical reactions of Sinensetin, it has been found to possess a variety of pharmacological activities, suggesting that it may interact with various biological targets .


Physical And Chemical Properties Analysis

Sinensetin has a molecular formula of C20H20O7 and a molecular weight of 372.4 g/mol . It has a density of 1.244±0.06 g/cm3 (Predicted), a melting point of 174-176°C, a boiling point of 547.8±50.0 °C (Predicted), and a flashing point of 240.6°C .

Scientific Research Applications

Anticancer Activities

Sinensetin, a polymethoxylated flavonoid, exhibits significant anticancer activities. It has demonstrated strong anticancer effects in various studies. For instance, sinensetin was found to significantly impede the proliferation of human T-cell lymphoma Jurkat cells, triggering apoptosis and autophagy. This process involves the activation of the reactive oxygen species/c-Jun N-terminal kinase signaling pathway and inhibition of the Akt/mTOR signaling pathways (Tan et al., 2019). Similarly, sinensetin induced apoptosis and autophagy in hepatocellular carcinoma HepG2 cells via the p53-related AMPK/mTOR signaling pathway (Kim et al., 2020). Moreover, sinensetin suppressed angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway (Li et al., 2022).

Anti-Obesity and Lipid Metabolism

Studies have shown that sinensetin affects lipid metabolism, suggesting its potential as a natural agent for preventing or improving obesity. For example, sinensetin decreased the expression of sterol regulatory element-binding protein 1c (SREBP1c) in mature 3T3‐L1 adipocytes, suggesting its antiadipogenic property via downregulation of SREBP1c. Additionally, it increased phosphorylation of protein kinase A and hormone‐sensitive lipase, indicating lipolytic property via a cAMP‐mediated signaling pathway (Kang et al., 2013).

Neuroprotective Effects

Sinensetin has been found to have neuroprotective properties. For example, it attenuated amyloid beta-induced neurotoxicity in SH-SY5Y cells through the TLR4/NF-κB signaling pathway, suggesting its potential in treating neurodegenerative diseases (Zhi et al., 2021).

Anti-Inflammatory Properties

Sinensetin also exhibits anti-inflammatory activities. It was found to suppress inflammation triggered by influenza A virus in A549 cells by inhibiting NF-κB and MAPK signaling pathways (Li et al., 2020). Another study showed that sinensetin attenuated lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells by regulating the protein level of inhibitor κB-α (IκB-α) (Shin et al., 2012).

Vasorelaxant Effects

Sinensetin was found to have vasorelaxant effects involving the NO/sGC/cGMP pathway and potassium and calcium channels, suggesting its potential in treating hypertension (Yam et al., 2018).

Immunomodulatory Effects

Research has also highlighted the immunomodulatory effects of sinensetin. It enhanced macrophage activity and promoted the secretion of various cytokines in vitro. In mice with cyclophosphamide-induced immunosuppression, sinensetin increased body weights, organ indices, lymphocytes, and the activities of various antioxidants (Wang et al., 2022).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMNXYDUQXAUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177626
Record name Sinensetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sinensetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sinensetin

CAS RN

2306-27-6
Record name Sinensetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2306-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinensetin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinensetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,3',4'-Pentamethoxyflavone
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINENSETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240LNZ51AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sinensetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 °C
Record name Sinensetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,360
Citations
L Han Jie, I Jantan, SD Yusoff, J Jalil… - Frontiers in …, 2021 - frontiersin.org
… that sinensetin … on sinensetin pharmacological activities and mechanisms of action serves as a useful resource for a more thorough and comprehensive understanding of sinensetin as a …
Number of citations: 51 www.frontiersin.org
K Patel, DK Patel - Cardiovascular & Haematological Disorders …, 2022 - ingentaconnect.com
… , we aim to collect scientific information on sinensetin and … in the present work for sinensetin through literature data analysis of … The present work analyzed sinensetin biological potential, …
Number of citations: 2 www.ingentaconnect.com
GA Akowuah, I Zhari, I Norhayati, A Sadikun… - Food Chemistry, 2004 - Elsevier
An HPLC method was developed for the separation and determination of three methoxylated flavones:sinensetin (SEN), eupatorin (EUP) and 3 ′ -hydroxy-5,6,7,4 ′ -…
Number of citations: 230 www.sciencedirect.com
IK Lam, D Alex, YH Wang, P Liu, AL Liu… - Molecular nutrition & …, 2012 - Wiley Online Library
… Treatment with 30 μM sinensetin significantly arrested the cell cycle in the G0/G1 phase … 100 μM sinensetin. In conclusion, the inhibition of HUVEC proliferation by sinensetin may be …
Number of citations: 90 onlinelibrary.wiley.com
MF Yam, CS Tan, R Shibao - Hypertension Research, 2018 - nature.com
… the underlying mechanism of action of sinensetin in vasorelaxation using an in vitro … effect of sinensetin were determined in the presence of antagonists. Sinensetin caused relaxation of …
Number of citations: 23 www.nature.com
D Liu, X Cao, Y Kong, T Mu, J Liu - International Journal of Biological …, 2021 - Elsevier
… This study provided useful information concerning sinensetin preventing and treating type 2 … by sinensetin. This study would provide some new strategies and insights for sinensetin as a …
Number of citations: 38 www.sciencedirect.com
J Li, X Jie, X Liang, Z Chen, P Xie, X Pan… - … medicine and therapies, 2020 - Springer
… that sinensetin did not exhibit antiviral activity against A/PR/8/34 (H1N1). Meanwhile, sinensetin … Collectively, our results indicated that sinensetin has potential capacity to attenuate IAV-…
Number of citations: 27 link.springer.com
D Samidurai, AK Pandurangan, SK Krishnamoorthi… - Process …, 2020 - Elsevier
… We conclude that Sinensetin can be effective against HCC. … It was also reported that, administration of Sinensetin to T-Cell … Thus, this study aims to evaluate the effects of Sinensetin …
Number of citations: 18 www.sciencedirect.com
KT Tan, MX Lin, SC Lin, YT Tung, SH Lin… - Anti-Cancer …, 2019 - ingentaconnect.com
… of sinensetin, we evaluated the effect of sinensetin on the Akt/mTOR signaling pathway. Our results showed that sinensetin significantly downregulated the phosphorylation of Akt and …
Number of citations: 23 www.ingentaconnect.com
M Laavola, R Nieminen, MF Yam, A Sadikun… - Planta …, 2012 - thieme-connect.com
… Eupatorin and sinensetin inhibited iNOS and COX-2 expression and the production of NO (… sinensetin, respectively) and PGE 2 (IC 50 5.0 µM and 2.7 µM for eupatorin and sinensetin, …
Number of citations: 81 www.thieme-connect.com

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